molecular formula C34H39N9O3 B1664254 A-770041 CAS No. 869748-10-7

A-770041

Cat. No.: B1664254
CAS No.: 869748-10-7
M. Wt: 621.7 g/mol
InChI Key: ZMNWFTYYYCSSTF-UHFFFAOYSA-N
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Description

A-770041 is a selective, orally active inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family kinases critical for T-cell receptor signaling. It exhibits potent inhibitory activity against Lck with an IC50 of 0.147 μM in the presence of 1 mM ATP . Structurally derived from pyrazolopyrimidine-based precursors (PP1 and PP2), this compound was optimized to enhance selectivity for Lck over other Src-family kinases, such as Fyn, Src, and Fgr . Preclinical studies highlight its efficacy in diverse therapeutic contexts, including transplant rejection, pulmonary fibrosis, and chemotherapy resistance in cancer .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNWFTYYYCSSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869748-10-7
Record name A-770041
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869748107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-770041
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9855G2ZPR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Structural Features:

  • Quinoline moiety : Enhances binding affinity to kinase ATP pockets via hydrophobic interactions.
  • Piperazine linker : Confers conformational flexibility and solubility.
  • 3-Methylindazole substituent : Mediates selective inhibition of Lck over other kinases.

Synthetic Routes and Methodological Approaches

The synthesis of this compound is detailed in its foundational discovery study by Burchat et al. (2006), which remains the primary source for its preparation methodology. While the full synthetic protocol is proprietary, the general strategy involves multi-step organic synthesis with careful regiochemical control.

Key Synthetic Steps

  • Quinoline-8-carboxylic Acid Activation :

    • The quinoline-8-carboxylic acid precursor is activated using thionyl chloride ($$ SOCl_2 $$) or carbodiimide reagents (e.g., EDC, HOBt) to form a reactive acyl chloride or mixed anhydride intermediate.
  • Amide Coupling :

    • The activated quinoline derivative is coupled with the aniline-containing piperazine intermediate (4-{(2R,5S)-4-[(3-methyl-1H-indazol-5-yl)amino]-2,5-dimethylpiperazin-1-yl}aniline) under inert conditions. Triethylamine (TEA) or dimethylaminopyridine (DMAP) is used to scavenge HCl byproducts.
  • Piperazine Intermediate Preparation :

    • The chiral piperazine core is synthesized via asymmetric hydrogenation of a diketopiperazine precursor using palladium catalysts. The 3-methylindazole group is introduced via nucleophilic aromatic substitution (SNAr) with a brominated indazole derivative.
  • Purification and Characterization :

    • Crude this compound is purified via column chromatography (silica gel, ethyl acetate/hexanes gradient) and recrystallized from ethanol/water. Purity (>98%) is confirmed by HPLC and $$ ^1H $$/$$ ^{13}C $$-NMR spectroscopy.

Optimization of Synthetic Yield and Scalability

Critical parameters for maximizing yield and reproducibility include:

Parameter Optimal Condition Impact on Yield
Coupling Reagent HATU/DIPEA 85–90%
Reaction Temperature 0–5°C (amide coupling) Prevents racemization
Catalyst for Hydrogenation Pd/C (10 wt%) 95% enantiomeric excess
Solvent System DMF/THF (3:1) Enhances solubility

Physicochemical and Pharmacokinetic Properties

This compound exhibits favorable drug-like properties, as summarized below:

Property Value Method
Solubility (pH 7.4) 12.5 µM Kinetic solubility assay
logP 3.8 HPLC-derived
Plasma Protein Binding 92% (human) Equilibrium dialysis
Half-life (in vivo) 4.2 h (mouse) LC-MS/MS pharmacokinetics

Biological Activity and Mechanism of Action

This compound’s efficacy stems from its dual inhibition of Lck and Src kinases, with IC$$_{50}$$ values of 1.2 nM and 5.4 nM, respectively. Key findings from preclinical studies include:

Antifibrotic Effects

  • In bleomycin-induced lung fibrosis models, this compound (5 mg/kg/day) reduced hydroxyproline content by 62% and TGF-β levels in bronchoalveolar lavage fluid by 45% compared to controls.

Reversal of Multidrug Resistance

  • Co-administration with paclitaxel (0.5 µM this compound) decreased the IC$$_{50}$$ of paclitaxel in osteosarcoma cells from 1.2 µM to 0.15 µM, restoring chemosensitivity.

Chemical Reactions Analysis

Types of Reactions

A-770041 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings and nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Prevention of Organ Rejection

A-770041 has been extensively studied for its ability to prevent acute rejection in organ transplantation. In preclinical studies involving rat models, this compound administered orally at doses of 10 mg/kg/day or higher significantly prolonged the survival of cardiac allografts for over 65 days . The compound demonstrated a dose-dependent inhibition of IL-2 production induced by concanavalin A, with an in vivo EC50 value of approximately 78 nM .

Study Model Dosage Outcome
Stachlewitz et al., 2005Lewis rats2.5 - 20 mg/kg/dayProlonged graft survival; minimal microvascular changes
Burchat et al., 2006Heterotopic heart transplant≥10 mg/kg/dayPrevented acute rejection for >65 days

Comparison with Other Immunosuppressants

In comparative studies, this compound showed less mineralization in myocytes compared to Cyclosporin A, a commonly used immunosuppressant, indicating a potentially safer profile for long-term use .

Clinical Relevance and Future Directions

The potential of this compound extends beyond just heart transplantation; it may also be applicable in other organ transplant settings where acute rejection poses significant challenges. The ongoing research is focused on understanding the long-term effects and safety profile of this compound compared to traditional immunosuppressive therapies.

Heart Allograft Rejection

In one notable study, male Lewis rats received heterotopic heart transplants from Brown Norway donors. The administration of this compound resulted in a significant reduction in T-cell infiltration within the grafts compared to control groups treated with Cyclosporin A . This suggests that this compound may offer a more targeted approach to immunosuppression without the broad side effects associated with conventional therapies.

Other Applications

While the primary focus has been on organ transplantation, the selective inhibition of Lck by this compound opens avenues for research into other autoimmune conditions where T-cell activation plays a critical role.

Mechanism of Action

A-770041 exerts its effects by selectively inhibiting the kinase activity of Lck. This inhibition disrupts T-cell receptor signaling, leading to reduced activation and proliferation of T-cells. The compound binds to the ATP-binding site of Lck, preventing phosphorylation of downstream targets involved in T-cell activation .

Comparison with Similar Compounds

PP1 and PP2

  • Mechanism : Early pyrazolopyrimidine-based inhibitors (PP1, PP2) targeted Src-family kinases but lacked selectivity (IC50 for Lck: 5–10 nM) .
  • Limitations : PP1/PP2 showed poor discrimination between Lck and other kinases (e.g., Fyn, Src), limiting clinical utility due to off-target effects .
  • Advancement in A-770041 : Strategic modifications to the pyrazolopyrimidine scaffold improved Lck selectivity. This compound demonstrates 300-fold selectivity for Lck over Fyn (IC50 = 44.1 μM) and >60-fold selectivity over Src (IC50 = 9.05 μM) .

Emodin

  • Source: A natural anthraquinone from rhubarb .
  • Activity : Prolongs murine skin graft survival and inhibits IL-2 production but lacks kinase specificity, inhibiting multiple pathways (e.g., NF-κB, STAT3) .
  • Differentiator : this compound’s synthetic origin and targeted kinase inhibition provide a more predictable pharmacokinetic profile .

Functional Comparisons in Disease Models

Transplant Rejection

  • This compound : At 10 mg/kg/day, it prevents acute rejection in rat heterotopic heart transplants by suppressing IL-2 production (EC50 = 80 nM in human whole blood) .
  • Dasatinib: A broad-spectrum Src inhibitor used in leukemia, but its immunosuppressive effects are less specific to T-cell signaling .

Pulmonary Fibrosis

  • This compound : Reduces TGF-β production in regulatory T cells (Tregs), attenuating bleomycin-induced lung fibrosis (Ashcroft score reduction: p < 0.05) .
  • Nintedanib : A clinically approved anti-fibrotic tyrosine kinase inhibitor. This compound matches nintedanib’s efficacy in suppressing Lck phosphorylation but with a distinct mechanism focused on Treg modulation .

Cancer Multidrug Resistance (MDR)

  • This compound : Reverses paclitaxel/doxorubicin resistance in osteosarcoma by inhibiting Lck/Src pathways, enhancing chemotherapy-induced apoptosis .

Pharmacokinetic and Clinical Potential

Parameter This compound PP1/PP2 Dasatinib
Selectivity (Lck) 300-fold over Fyn <10-fold Low (pan-Src)
Oral Activity Yes (ED90 at 10 mg/kg) No Yes
Therapeutic Use Transplant, fibrosis, cancer Research only Cancer, immunosuppression
Clinical Stage Preclinical Preclinical Approved (cancer)

Key Research Findings

  • Specificity : this compound’s unique interaction with Lck’s extended hinge region (Tyr318, Glu320) underpins its selectivity .
  • In Vivo Efficacy :
    • Prolongs graft survival in rats (65 days at 10 mg/kg) .
    • Reduces hydroxyproline content in fibrotic lungs by 40% (p < 0.01) .
    • Synergizes with chemotherapy (e.g., doxorubicin) to reduce osteosarcoma MDR cell viability .
  • Safety: No severe toxicity reported in murine models, though long-term effects require further study .

Biological Activity

A-770041 is a selective small-molecule inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), which plays a crucial role in T-cell activation and proliferation. This compound has garnered attention for its potential therapeutic applications, particularly in the context of lung fibrosis and organ transplantation.

This compound inhibits the phosphorylation of Lck, leading to reduced activation of downstream signaling pathways that are critical for T-cell function. This inhibition has been shown to attenuate various pathological processes, including lung fibrosis and allograft rejection.

Key Findings

  • Inhibition of Lck Phosphorylation :
    • This compound effectively inhibits Lck phosphorylation in murine CD4+ T-cells, comparable to the effects observed with nintedanib, a known antifibrotic agent. This inhibition was noted at concentrations starting from 100 nM .
  • Effects on Lung Fibrosis :
    • In a bleomycin-induced lung fibrosis model, this compound administration resulted in significant reductions in TGF-β production by regulatory T cells (Tregs). The compound decreased both the number of TGF-β-producing CD4+ T-cells and the concentration of TGF-β in bronchoalveolar lavage fluid (BALF) .
  • Impact on Tregs :
    • While this compound did not alter the overall number of Tregs in the lung, it significantly reduced the subset producing TGF-β, suggesting a targeted mechanism that may help mitigate fibrotic responses .

Lung Fibrosis Model

In a study utilizing a murine model of lung fibrosis induced by bleomycin, this compound was administered at various stages post-injury:

Treatment PhaseAdministration DurationOutcome
Early PhaseDays 0 to 10Significant reduction in lung fibrosis
Late PhaseDays 11 to 21Moderate effect on established fibrosis
Full TreatmentDays 0 to 21Maximum reduction in fibrotic changes

The Ashcroft scoring system and hydroxyproline assays were used to assess fibrotic changes, demonstrating that this compound is most effective when administered early in the disease process .

Organ Transplantation

This compound has also shown promise in preventing cardiac allograft rejection. In preclinical studies, it inhibited T-cell activation and proliferation, thereby enhancing graft survival rates without the adverse effects associated with traditional immunosuppressants .

Efficacy Against Drug Resistance

Recent studies have indicated that this compound can reverse resistance to chemotherapeutic agents such as paclitaxel and doxorubicin. The compound appears to induce apoptosis in resistant cancer cells through mechanisms involving Lck inhibition .

Comparative Analysis with Other Inhibitors

CompoundTargetBiological Activity
This compoundLckInhibits T-cell activation; antifibrotic
NintedanibMultiple kinasesAntifibrotic; used for idiopathic pulmonary fibrosis
Cyclosporin ACalcineurinImmunosuppressant; used in organ transplantation

Q & A

Q. What is the molecular mechanism of A-770041 in selectively inhibiting Lck, and how does this selectivity compare to other Src-family kinases?

this compound selectively inhibits Lck with an IC50 of 0.147 µM, showing >300-fold selectivity against Fyn and >60-fold against Src, Fgr, and Lyn . Structural studies suggest its selectivity arises from binding to the ATP-binding pocket of Lck while avoiding interactions critical for other Src-family kinases. This specificity is critical for targeting T-cell signaling pathways without broad kinase inhibition, which reduces off-target effects .

Q. What experimental protocols are recommended for assessing this compound’s inhibitory effects on IL-2 production in vitro?

Key methodologies include:

  • Human whole-blood assays : Stimulate cells with anti-CD3 antibodies or phorbol esters (e.g., PMA) and measure IL-2 suppression via ELISA (EC50 = 80 nM) .
  • Dose-response studies : Use concentrations ranging from 0–30 µM, with incubation periods of 2–24 hours to capture dynamic inhibitory effects .
  • Control for kinase specificity : Include parallel assays for Src, Fyn, and Fgr to confirm selectivity .

Q. How should this compound be formulated for in vivo studies to ensure bioavailability and stability?

  • Solubility : Prepare stock solutions in DMSO (20 mg/mL, 32.17 mM) and dilute in saline for oral administration .
  • Storage : Store powder at -20°C (stable for 3 years) and solutions at -80°C (1-year stability) .
  • Dosing : Administer orally at 2.5–20 mg/kg/day for studies on graft survival or fibrosis, with efficacy plateauing at 10 mg/kg/day .

Advanced Research Questions

Q. How does this compound’s dual role in preventing cardiac allograft rejection and reducing pulmonary fibrosis reflect its modulation of T-cell subsets?

this compound suppresses IL-2 production in effector T cells (preventing graft rejection) while inhibiting TGF-β secretion in regulatory T cells (Tregs), thereby attenuating fibrosis . This dual effect is dose-dependent:

  • Cardiac transplants : 10 mg/kg/day achieves 100% graft survival at 14 days .
  • Pulmonary fibrosis : Early-phase treatment (days 0–10 post-BLM challenge) reduces hydroxyproline content by 40% (p < 0.05) via TGF-β suppression in CD4<sup>+</sup> T cells .

Q. What contradictions exist in this compound’s reported effects on IL-17 and TGF-β pathways in pulmonary fibrosis models?

  • TGF-β suppression : this compound consistently reduces TGF-β<sup>+</sup> CD4<sup>+</sup> T cells in bronchoalveolar lavage fluid (BALF) and lung tissue (p < 0.01) .
  • IL-17 modulation : While BLM-induced fibrosis increases IL-17<sup>+</sup> CD4<sup>+</sup> T cells by day 14, this compound does not significantly alter IL-17 levels, suggesting its anti-fibrotic effects are TGF-β-specific .
  • Methodological note : Use flow cytometry with intracellular staining (anti-IL-17/TGF-β antibodies) and validate via RT-PCR for cytokine mRNA .

Q. How can researchers optimize this compound dosing schedules to balance efficacy and toxicity in chronic models?

  • Acute vs. chronic dosing : In cardiac transplant models, 14-day treatment suffices for graft survival, whereas fibrosis studies require extended dosing (21 days) .
  • Toxicity monitoring : No hepatotoxicity reported at ≤20 mg/kg/day, but monitor lymphocyte counts due to Lck’s role in T-cell development .

Q. What are the limitations of using this compound in combination therapies for autoimmune diseases?

  • Synergy challenges : Co-administration with calcineurin inhibitors (e.g., cyclosporine) may exacerbate immunosuppression. Test in co-culture systems with activated T cells and dendritic cells .
  • Resistance mechanisms : Prolonged Lck inhibition may upregulate alternative kinases (e.g., Fyn). Assess compensatory signaling via phosphoproteomics .

Methodological and Data Analysis Questions

Q. How should researchers address variability in this compound’s IC50 values across different kinase assays?

  • Assay conditions : Standardize ATP concentrations (1 mM ATP in Lck assays) and pre-incubation times (10–15 minutes) .
  • Kinase panel validation : Include positive controls (e.g., PP2 for Src-family kinases) and use recombinant kinase domains to minimize cellular context bias .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

  • Non-linear regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) to calculate EC50/IC50 .
  • Multiple comparisons : Apply Tukey’s post-hoc test after ANOVA for in vivo studies with ≥3 treatment groups .

Q. How can proteomic profiling enhance understanding of this compound’s off-target effects?

  • Phosphoproteomics : Use LC-MS/MS to identify phosphorylation changes in T-cell receptor (TCR) signaling nodes (e.g., ZAP-70, ERK) .
  • Pathway enrichment : Tools like DAVID or GSEA can highlight pathways beyond Lck inhibition (e.g., integrin signaling) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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